Sisapronil

Description

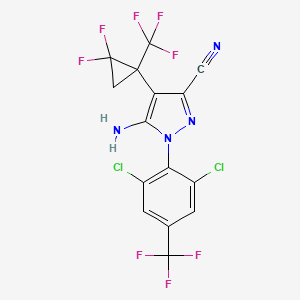

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H6Cl2F8N4/c16-6-1-5(14(20,21)22)2-7(17)10(6)29-11(27)9(8(3-26)28-29)12(15(23,24)25)4-13(12,18)19/h1-2H,4,27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAVKJPWXSLDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(C2=C(N(N=C2C#N)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6Cl2F8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856225-89-3, 856225-90-6, 856225-91-7 | |

| Record name | Sisapronil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sisapronil, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sisapronil, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SISAPRONIL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/464VIA2UJG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SISAPRONIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HTT8BIO11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SISAPRONIL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1C8FLW58C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sisapronil on GABA-Gated Chloride Channels

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS) of both insects and mammals.[1][2] Its primary receptors, GABA-gated chloride channels (GABA-Cls or GABAA receptors), are ligand-gated ion channels that play a crucial role in mediating fast inhibitory neurotransmission.[1][3] When GABA binds to these receptors, it triggers the opening of an integrated chloride ion channel, leading to an influx of Cl- ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission.[3][4]

This critical role in neuronal inhibition makes the GABA receptor a prime target for insecticides.[5][6] Sisapronil, a member of the phenylpyrazole class of insecticides, leverages this vulnerability. While specific literature on this compound is limited, its mechanism is homologous to that of Fipronil, the first and most extensively studied phenylpyrazole insecticide.[7][8] This guide details the mechanism of action of phenylpyrazole insecticides like this compound, using Fipronil as the primary exemplar, to provide a comprehensive understanding for researchers, scientists, and drug development professionals. These compounds act as potent non-competitive antagonists of the GABA-gated chloride channel, leading to CNS hyperexcitation, paralysis, and death in target insects.[5][8][9]

Core Mechanism: Non-Competitive Antagonism

Phenylpyrazoles do not compete with GABA for its binding site. Instead, they are non-competitive antagonists or negative allosteric modulators that bind to a distinct site within the ion channel pore.[9][10] This binding event stabilizes a non-conducting or closed state of the channel, physically obstructing the flow of chloride ions even when GABA is bound to the receptor.[5]

The key consequences of this action are:

-

Reduced Neuronal Inhibition : By blocking the chloride channel, this compound prevents the hyperpolarizing effect of GABA.

-

CNS Hyperexcitation : The loss of synaptic inhibition leads to uncontrolled neuronal firing.[5]

-

Toxicity : The resulting overstimulation of the central nervous system leads to the characteristic symptoms of poisoning, including convulsions, paralysis, and ultimately, death.[5]

Studies on Fipronil have shown that it decreases both the channel open time and the frequency of channel openings, further confirming its role as a channel blocker.[7]

Signaling Pathway Disruption

The following diagram illustrates the normal function of the GABA-gated chloride channel and its disruption by a phenylpyrazole insecticide like this compound.

Caption: GABA signaling pathway and its disruption by this compound.

Molecular Interactions and Subunit Specificity

The affinity and efficacy of phenylpyrazoles are highly dependent on the subunit composition of the GABAA receptor.[9][10] These receptors are pentameric, typically composed of a combination of α, β, γ, and δ subunits.

-

The β3 Subunit : The β3 subunit is considered a crucial component of the phenylpyrazole binding site.[10] Competitive binding assays have demonstrated that Fipronil targets β3 homopentamers with very high affinity.[10]

-

Subunit Composition Drives Sensitivity : The presence of different "complementary" subunits (like γ2S or δ) alongside the core α and β subunits significantly modulates the insecticide's effect.[9][10] For example, synaptic-type receptors (e.g., α6β3γ2S) are almost completely blocked by Fipronil, whereas extrasynaptic (α6β3δ) and binary (α6β3) receptors show only partial inhibition.[9][10] This suggests the γ or δ subunit plays a key role in the interaction and the resulting level of inhibition.[9][10]

-

Selective Toxicity : The differences in subunit composition and binding affinities between insect and vertebrate GABA receptors are believed to account for the selective toxicity of phenylpyrazoles.[8] Fipronil generally binds with higher affinity to insect GABA receptors than to vertebrate ones.[8] Furthermore, insects possess glutamate-gated chloride channels (GluCls), which are also highly sensitive to Fipronil and are absent in mammals, providing an additional target that enhances selectivity.[11]

The binding site itself is thought to involve three key subsites within the receptor:

-

A hydrophobic site that interacts with the tert-butyl group (or equivalent) of the insecticide.[12]

-

A hydrogen bonding site for the pyrazole N-2.[12]

-

A pi bonding site that interacts with the phenyl moiety.[12]

Quantitative Data on Fipronil-Receptor Interactions

The following tables summarize key quantitative data from studies on Fipronil, which is structurally and functionally analogous to this compound.

Table 1: Inhibitory Concentrations (IC50) of Fipronil on Various GABAA Receptor Subtypes

| Receptor Subunit Composition | Host System | IC50 (nM) | Maximal Inhibition (%) | Reference |

| α6β3γ2S (Synaptic) | Xenopus Oocytes | 17 | ~100% | (Ratra and Casida, 2001, cited in[10]) |

| α6β3δ (Extrasynaptic) | Xenopus Oocytes | N/A | Partial | [9][10] |

| α6β3 (Binary) | Xenopus Oocytes | 3.1 | 46.8% | (Ratra and Casida, 2001, cited in[10]) |

| β3 (Homopentamer) | Xenopus Oocytes | 2.4 | N/A (Acts as modulator) | (Ratra and Casida, 2001, cited in[10]) |

| Rat Dorsal Root Ganglion | Cultured Neurons | 1,660 (closed channel) | N/A | [11] |

Table 2: Effects of Fipronil on Single-Channel Kinetics (Rat Dorsal Root Ganglion Neurons)

| Parameter | Control (10 µM GABA) | With 10 µM Fipronil | Change | Reference |

| Mean Open Time | 11.4 ms | 7.8 ms | Decreased | [7] |

| Mean Closed Time | 29.7 ms | 52.8 ms | Prolonged | [7] |

| Channel Opening Frequency | N/A | N/A | Reduced | [7] |

Experimental Protocols

The characterization of this compound's mechanism relies on established electrophysiological and biochemical techniques.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This technique is used to study the function of specific ion channel subtypes expressed in a controlled environment.[9][10]

Methodology:

-

Oocyte Preparation : Oocytes are surgically harvested from Xenopus laevis frogs.

-

cRNA Injection : Oocytes are injected with complementary RNA (cRNA) encoding the specific GABAA receptor subunits of interest (e.g., α6, β3, γ2S, δ). This allows for the expression of desired receptor combinations on the oocyte membrane.[9][10]

-

Incubation : Oocytes are incubated for several days to allow for protein expression and insertion into the cell membrane.

-

Electrophysiological Recording : An oocyte is placed in a recording chamber and continuously perfused with a standard solution. Two microelectrodes are inserted into the oocyte—one to measure membrane potential and one to inject current to "clamp" the voltage at a set level (e.g., -60 mV).[10][11]

-

Drug Application : GABA is applied to elicit an inward chloride current. Subsequently, GABA is co-applied with varying concentrations of the test compound (this compound/Fipronil) to measure the inhibitory effect and determine parameters like IC50.[10]

The workflow for this protocol is visualized below.

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).

Patch-Clamp on Cultured Neurons

This high-resolution technique allows for the measurement of currents through single or multiple ion channels in a small "patch" of cell membrane.[7]

Methodology:

-

Cell Preparation : Primary neurons (e.g., from rat dorsal root ganglia) are cultured.[7]

-

Electrode Positioning : A glass micropipette with a very fine tip is pressed against the membrane of a single neuron.

-

Seal Formation : Gentle suction is applied to form a high-resistance "giga-seal" between the pipette and the membrane, electrically isolating the patch of membrane under the pipette tip.

-

Recording : In the whole-cell configuration, the membrane patch is ruptured, allowing electrical access to the entire cell. In the single-channel (outside-out) configuration, a small patch of membrane is excised.

-

Data Acquisition : The current flowing through the ion channels in response to GABA and the application of this compound/Fipronil is recorded. This allows for the detailed analysis of changes in channel open/closed times and frequencies.[7]

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to its receptor target.

Methodology:

-

Membrane Preparation : Brain tissue or cells expressing the target receptor are homogenized to prepare a membrane fraction.[13]

-

Incubation : The membrane preparation is incubated with a radiolabeled ligand (a "hot" compound known to bind to the site of interest, such as [35S]TBPS) and varying concentrations of the unlabeled test compound (the "cold" competitor, e.g., this compound).[13][14]

-

Separation : The reaction is terminated, and the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Quantification : The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Analysis : The data are used to generate a competition curve, from which the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) can be determined. This value can be used to calculate the binding affinity (Ki).

References

- 1. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GABA-activated chloride channels in secretory nerve endings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insecticide action at the GABA-gated chloride channel: recognition, progress, and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fipronil modulation of GABAA receptor single-channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]

- 10. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Actions of insecticides on the insect GABA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Actions of insecticides on the insect GABA receptor complex (Journal Article) | OSTI.GOV [osti.gov]

Physicochemical Properties of Sisapronil: A Technical Guide for Formulation Development

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of Sisapronil, a phenylpyrazole ectoparasiticide. The data and methodologies presented are intended to support researchers and formulation scientists in the development of stable and effective veterinary drug products.

Chemical Identity and Core Properties

This compound is a white to off-white solid belonging to the phenylpyrazole class of antiparasitics.[1] It is identified by the IUPAC name 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile and the CAS Number 856225-89-3.[2] Its high molecular weight and complex structure contribute significantly to its physicochemical behavior.

Quantitative Physicochemical Data

The successful formulation of a drug substance is fundamentally dependent on its intrinsic physicochemical characteristics. The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₆Cl₂F₈N₄ | [1][2] |

| Molecular Weight | 465.1 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 185-186°C (for Form A and Form B) | [1] |

| Partition Coefficient | Log P: 5.1 | [1] |

| Aqueous Solubility | 0.002 g/L | [1] |

| Solubility in Organic Solvents & Oils | Ethanol: 130 g/LBenzyl Benzoate: 150 g/LLong-chain triglyceride oils: 20 g/LMedium-chain triglyceride oils: 100 g/LShort-chain triglyceride oils: 400 g/L | [1] |

Implications for Formulation

The physicochemical profile of this compound strongly guides the strategy for its formulation, particularly for its intended use as a long-acting subcutaneous injectable.[1]

-

Solubility and Lipophilicity: this compound's extremely low aqueous solubility (0.002 g/L) and high partition coefficient (Log P = 5.1) classify it as a highly lipophilic compound.[1] This profile makes it unsuitable for simple aqueous formulations but an excellent candidate for lipid-based or non-aqueous delivery systems. The high solubility in short- and medium-chain triglyceride oils (400 g/L and 100 g/L, respectively) and organic solvents like benzyl benzoate (150 g/L) provides a clear path for developing oil-based depot injections, which can facilitate sustained release of the drug over an extended period.[1]

-

Solid-State Properties: The high melting point of 185-186°C suggests a stable crystal lattice.[1] The mention of "Form A and Form B" indicates the potential for polymorphism, a critical factor in formulation development.[1] Different polymorphic forms can exhibit variations in solubility, dissolution rate, and stability, necessitating thorough solid-state characterization during drug product development to ensure consistent performance.

Mechanism of Action: GABA-gated Chloride Channel Blockade

This compound exerts its parasiticidal effect by acting as a non-competitive antagonist of ligand-gated chloride channels, with a high affinity for those gated by the neurotransmitter gamma-aminobutyric acid (GABA) in invertebrates.[1] This binding blocks the influx of chloride ions through the cell membrane, which disrupts the inhibitory signaling of the central nervous system.[1] The resulting uncontrolled neuronal stimulation leads to hyperexcitability, paralysis, and ultimately the death of the parasite.[1]

Experimental Protocols: Quantification in Tissues

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and residue studies. A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for its determination in bovine tissues.[1]

Methodology: LC-MS/MS Analysis of this compound in Bovine Tissue

-

Sample Preparation & Extraction:

-

Weigh 1 gram of homogenized tissue into a centrifuge tube.

-

Add a solution of 1% trifluoroacetic acid in a 9:1 mixture of acetonitrile and water (CH₃CN:H₂O).[1]

-

Agitate thoroughly to ensure complete extraction.

-

Centrifuge the sample to pellet solid debris.

-

Carefully transfer the resulting supernatant into an HPLC vial for analysis. No further purification is performed.[1]

-

-

Chromatographic Conditions:

-

System: High-Performance Liquid Chromatography (HPLC).

-

Column: C18 stationary phase (5 µm, 2 x 50 mm) equipped with a C18 guard column.[1]

-

Mobile Phase A: 0.027% formic acid in 2 mM ammonium acetate.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Flow Rate: 0.5 mL/min.[1]

-

Injection Volume: 5 µL.[1]

-

Gradient Elution: The proportion of Mobile Phase B is increased from 55% to 95% between 0.6 and 2.4 minutes to elute the analyte.[1]

-

-

Detection:

-

System: Tandem Mass Spectrometer (MS/MS).

-

Internal Standard: A stable isotope-labeled version of this compound is used for accurate quantification.[1]

-

Quantification: The concentration is determined by comparing the analyte's response to that of the internal standard against a standard curve.

-

References

An In-depth Technical Guide to the Synthesis and Impurity Profiling of Sisapronil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and impurity profile of Sisapronil, a phenylpyrazole ectoparasiticide. The information presented herein is intended to support research, development, and quality control activities related to this compound.

Introduction to this compound

This compound is a broad-spectrum insecticide belonging to the phenylpyrazole class of compounds. Its mode of action involves the blockage of GABA-gated chloride channels in insects, leading to central nervous system toxicity and eventual death of the parasite. While specific manufacturing details for this compound are proprietary, a plausible synthetic route can be postulated based on the well-established chemistry of its close structural analog, Fipronil, and other related phenylpyrazole insecticides. Understanding the synthesis pathway is crucial for identifying potential process-related impurities.

Proposed Synthesis Pathway of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from readily available precursors. The core phenylpyrazole ring system is typically formed through the condensation of a hydrazine derivative with a β-keto nitrile. Subsequent functional group interconversions lead to the final this compound molecule.

A proposed synthetic pathway is outlined below:

Caption: Proposed Synthesis Pathway for this compound.

Experimental Protocols:

Step 1: Synthesis of 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine (B)

-

Methodology: 2,6-dichloro-4-(trifluoromethyl)aniline (A) is diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then reduced, for example with stannous chloride or sodium sulfite, to yield the corresponding phenylhydrazine derivative (B).

Step 2: Synthesis of the Phenylpyrazole Core (D)

-

Methodology: The phenylhydrazine (B) is condensed with a β-keto nitrile, such as ethyl 2-cyano-3-oxobutanoate (C), in a suitable solvent like ethanol or acetic acid, often with heating, to form the pyrazole ring. Subsequent thiolation at the 4-position can be achieved using a variety of reagents, such as thiourea followed by hydrolysis, to yield the key intermediate (D).

Step 3: Introduction of the Perfluoroethyl Group (E)

-

Methodology: The thiol intermediate (D) is reacted with a perfluoroethylating agent, such as perfluoroethyl iodide, in the presence of a base (e.g., sodium hydride or potassium carbonate) in an inert solvent like dimethylformamide (DMF) or acetonitrile.

Step 4: Oxidation to the Sulfoxide (F)

-

Methodology: The perfluoroethyl sulfide (E) is selectively oxidized to the corresponding sulfoxide (F) using a controlled oxidizing agent. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in a suitable solvent like dichloromethane or acetic acid. Careful control of stoichiometry and temperature is necessary to avoid over-oxidation to the sulfone.

Step 5: N-Trifluoroacetylation to Yield this compound (G)

-

Methodology: The final step involves the acylation of the 5-amino group of the pyrazole ring. This is typically achieved by reacting the intermediate (F) with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a non-nucleophilic base like pyridine or triethylamine in an aprotic solvent.

Impurity Profiling of this compound

Impurity profiling is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Impurities in this compound can arise from starting materials, intermediates, by-products of the synthesis, and degradation of the active pharmaceutical ingredient (API). Based on the proposed synthesis and the known impurity profile of Fipronil, the following potential impurities can be anticipated.

Table 1: Potential Process-Related Impurities in this compound

| Impurity Name | Potential Source |

| Unreacted Starting Materials | Incomplete reaction in any of the synthesis steps. |

| Intermediates | Carry-over from previous synthetic steps. |

| This compound Sulfide | Incomplete oxidation of the sulfide intermediate (E). |

| This compound Sulfone | Over-oxidation of the sulfide intermediate (E) or the this compound product. |

| Desulfinyl-Sisapronil | A potential by-product from the synthesis or a degradation product. |

| Isomeric Impurities | Potential formation of regioisomers during the pyrazole ring formation. |

Table 2: Potential Degradation Products of this compound

| Degradation Product | Formation Condition |

| This compound Sulfone | Oxidative conditions. |

| This compound Sulfide | Reductive conditions. |

| Desulfinyl-Sisapronil | Photolytic degradation.[1] |

| Hydrolysis Products | Acidic or basic hydrolysis of the amide or other functional groups. |

Forced Degradation Studies:

To identify potential degradation products and to develop stability-indicating analytical methods, forced degradation studies are essential.

Caption: Workflow for Forced Degradation Studies of this compound.

Experimental Protocol for Forced Degradation:

-

Methodology: Solutions of this compound are prepared in suitable solvents and subjected to various stress conditions as outlined in the workflow diagram. Samples are withdrawn at appropriate time points and analyzed by a stability-indicating HPLC method.

-

Acidic/Basic Hydrolysis: this compound solution is treated with 0.1 M HCl or 0.1 M NaOH at room temperature or elevated temperature.

-

Oxidative Degradation: this compound solution is treated with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Solid this compound and its solution are exposed to elevated temperatures (e.g., 80°C).

-

Photolytic Degradation: Solid this compound and its solution are exposed to UV and visible light as per ICH Q1B guidelines.

-

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the primary technique for the quantitative analysis of this compound and its impurities. For the identification and structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.

Table 3: Typical HPLC Method Parameters for this compound Impurity Profiling

| Parameter | Typical Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Experimental Protocol for HPLC Analysis:

-

Sample Preparation: A known concentration of the this compound sample is dissolved in a suitable diluent (e.g., acetonitrile/water mixture) to prepare the test solution.

-

Standard Preparation: Reference standards of this compound and known impurities are prepared in the same diluent.

-

Chromatographic Run: The samples and standards are injected into the HPLC system, and the chromatograms are recorded.

-

Quantification: The amount of each impurity is calculated by comparing its peak area to the peak area of the this compound standard (using a relative response factor if necessary) or by using an external standard of the impurity itself.

Conclusion

This technical guide provides a comprehensive framework for understanding the synthesis and impurity profile of this compound. The proposed synthesis pathway, based on established phenylpyrazole chemistry, serves as a valuable tool for identifying potential process-related impurities. The information on forced degradation and analytical methodologies provides a solid foundation for developing robust quality control strategies for this compound. For definitive impurity profiling, it is essential to obtain and characterize reference standards for all potential impurities and to validate the analytical methods according to regulatory guidelines.

References

Preliminary Toxicity Screening of Sisapronil in Non-Target Organisms: A Technical Guide

Introduction

Sisapronil is a phenylpyrazole insecticide, a class of broad-spectrum insecticides that act as GABA receptor antagonists.[1] While developed for targeted pest control, the potential for non-target organism exposure and subsequent toxicity is a critical aspect of its environmental risk assessment. This technical guide provides a preliminary overview of the potential toxicity of this compound to various non-target organisms, drawing upon available data for the closely related and well-studied phenylpyrazole insecticide, fipronil, as a surrogate. The information presented herein is intended for researchers, scientists, and drug development professionals involved in the environmental safety evaluation of veterinary pharmaceuticals and pesticides.

Mechanism of Action

This compound, like other phenylpyrazole insecticides, primarily targets the central nervous system of insects. It non-competitively blocks the gamma-aminobutyric acid (GABA)-gated chloride channels in neurons. This blockage prevents the influx of chloride ions, leading to hyperexcitability of the nervous system and eventual death of the insect.[1] While this mechanism is highly effective against target pests, it can also affect non-target invertebrates and other organisms that possess similar neural pathways.

Caption: Mechanism of action of this compound on the GABA receptor.

Toxicity to Non-Target Organisms

The following sections summarize the known or anticipated toxicity of this compound to various non-target organisms, primarily based on data from fipronil studies.

Aquatic Invertebrates

Aquatic invertebrates are particularly susceptible to phenylpyrazole insecticides.

Table 1: Acute Toxicity of Fipronil to Aquatic Invertebrates

| Species | Endpoint (48-hour) | Value (µg/L) | Reference |

| Simocephalus elizabethae (Daphniidae) | LC50 | 11.13 - 19.12 | [2] |

| Polypedilum nubiferum (Chironomidae) | LC50 | 0.89 - 2.18 | [2] |

| Daphnia similis | EC50 | 66.68 | [3] |

| Daphnia magna | LC50 (24h) | 43,740 | [4] |

| Daphnia magna | LC50 (48h) | 5,010 | [4] |

Experimental Protocol: Acute Immobilization Test for Daphnia sp. (OECD 202)

This protocol is a standardized method to determine the acute toxicity of substances to daphnids.

-

Test Organism: Daphnia magna or Daphnia pulex, less than 24 hours old at the start of the test.

-

Test Substance Preparation: A series of concentrations of the test substance are prepared in a suitable medium (e.g., reconstituted hard water). A control group with no test substance is also included.

-

Test Conditions:

-

Temperature: 20 ± 2 °C.

-

Photoperiod: 16 hours light, 8 hours dark.

-

Vessels: Glass beakers of sufficient volume.

-

Replicates: At least 4 replicates per concentration and control.

-

Number of animals: 5 daphnids per replicate.

-

-

Procedure:

-

Daphnids are introduced into the test vessels containing the different concentrations of the test substance.

-

The daphnids are not fed during the test.

-

Observations for immobilization (daphnids that are not able to swim within 15 seconds after gentle agitation of the test vessel) are made at 24 and 48 hours.

-

-

Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated using appropriate statistical methods (e.g., probit analysis).

Caption: Experimental workflow for the Daphnia sp. acute immobilization test.

Aquatic Plants (Algae)

Herbicidal and insecticidal compounds can have adverse effects on primary producers in aquatic ecosystems.

Table 2: Toxicity of Fipronil to Algae

| Species | Endpoint (72-hour) | Value (mg/L) | Reference |

| Scenedesmus quaclricauda | EC50 | 3.27 - 7.24 | [5] |

| Chlorella vulgaris | EC50 | 3.27 - 7.24 | [5] |

Experimental Protocol: Algal Growth Inhibition Test (OECD 201)

This test determines the effect of a substance on the growth of freshwater microalgae.

-

Test Organism: A rapidly growing green alga, such as Pseudokirchneriella subcapitata or Scenedesmus subspicatus.

-

Test Substance Preparation: A geometric series of concentrations of the test substance is prepared in a nutrient-rich algal growth medium. A control with no test substance is included.

-

Test Conditions:

-

Temperature: 21-24 °C.

-

Lighting: Continuous, uniform illumination.

-

Vessels: Flasks or other suitable transparent vessels.

-

Replicates: At least 3 replicates per concentration and control.

-

-

Procedure:

-

A low-density inoculum of exponentially growing algae is added to the test vessels.

-

The flasks are incubated for 72 hours with shaking to ensure uniform exposure.

-

Algal growth is measured at least every 24 hours using a suitable method (e.g., cell counts with a hemocytometer, fluorometry, or spectrophotometry).

-

-

Data Analysis: The concentration that inhibits algal growth by 50% (EC50) is determined by comparing the growth in the test concentrations to the control.

Caption: Experimental workflow for the algal growth inhibition test.

Birds

The toxicity of phenylpyrazoles to birds can vary. Sub-lethal effects are a significant concern.

Table 3: Acute Oral Toxicity of Fipronil to Avian Species

| Species | Endpoint | Value (mg/kg BW) | Reference |

| Avian Species (unspecified) | LD50 | 11.3 | [6] |

Experimental Protocol: Avian Acute Oral Toxicity Test (OECD 223)

This protocol determines the acute oral toxicity of a substance to birds.

-

Test Species: A common test species is the Northern Bobwhite (Colinus virginianus) or the Mallard duck (Anas platyrhynchos).

-

Test Substance Administration: The test substance is administered as a single oral dose, typically via gavage. A control group receives the vehicle only.

-

Dosage: A range of dose levels is used to determine the lethal dose for 50% of the test population (LD50).

-

Test Conditions:

-

Housing: Birds are housed individually or in small groups in cages with controlled temperature and lighting.

-

Diet: A standard avian diet is provided.

-

-

Procedure:

-

Birds are acclimatized to the test conditions before dosing.

-

Following administration of the test substance, birds are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

Soil Organisms

The impact of pesticides on soil-dwelling organisms is crucial for maintaining soil health.

Table 4: Chronic Toxicity of a Phenylpyrazole-like Substance (Substance B) to Soil Organisms

| Species | Endpoint | Value (mg a.s./kg dws) | Reference |

| Eisenia fetida (Earthworm) | NOEC (reproduction) | 102 | [7] |

| Folsomia candida (Springtail) | NOEC | 72 | [7] |

a.s. = active substance; dws = dry weight soil; NOEC = No Observed Effect Concentration

Experimental Protocol: Earthworm Reproduction Test (OECD 222)

This test evaluates the effects of prolonged exposure to a substance on the reproductive output of earthworms.

-

Test Species: Eisenia fetida or Eisenia andrei.

-

Test Substance Application: The test substance is incorporated into an artificial soil substrate.

-

Test Conditions:

-

Temperature: 20 ± 2 °C.

-

Lighting: Controlled light/dark cycle.

-

Soil: A defined artificial soil mixture is used.

-

Replicates: At least 4 replicates per concentration and control.

-

-

Procedure:

-

Adult earthworms with a clitellum are introduced into the test vessels containing the treated soil.

-

The worms are fed weekly.

-

The test duration is typically 56 days.

-

At the end of the test, the adult worms are removed, and the soil is incubated for another 28 days to allow cocoons to hatch.

-

The number of offspring produced is counted.

-

-

Data Analysis: The No Observed Effect Concentration (NOEC) and the concentration that causes a 50% reduction in reproduction (EC50) are determined.

Conclusion

Based on the data available for fipronil, it is anticipated that this compound may pose a significant risk to non-target organisms, particularly aquatic invertebrates. The high toxicity to these organisms underscores the importance of conducting a comprehensive environmental risk assessment for this compound. The standardized protocols outlined in this guide provide a framework for generating the necessary ecotoxicological data to evaluate the potential environmental impact of this new veterinary pharmaceutical. Further research is warranted to determine the specific toxicity of this compound to a range of non-target species and to understand its environmental fate and behavior.

References

- 1. fao.org [fao.org]

- 2. The acute toxicity of fipronil to two non-target invertebrates associated with mosquito breeding sites in Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicity of fipronil and 2,4-D pesticides in Daphnia similis: a multiple endpoint approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute, chronic and sublethal effects of the herbicide propanil on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enantioselective toxicity, degradation and transformation of the chiral insecticide fipronil in two algae culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fipronil in sub-lethal doses leads to immuno-toxicological effects in broiler birds | PLOS One [journals.plos.org]

- 7. bayer.com [bayer.com]

Technical Guide: Identification of Potential Sisapronil Metabolites in Bovine Liver Microsomes

Audience: Researchers, Scientists, and Drug Development Professionals

1.0 Introduction

Sisapronil, a member of the phenylpyrazole class of antiparasitics, is utilized as a long-acting ectoparasiticide for cattle.[1] Understanding its metabolic fate is crucial for assessing its safety, efficacy, and potential for residue accumulation in edible tissues. While in vivo studies in cattle have identified the parent compound as the primary residue in most tissues, a significant, yet unidentified, metabolite has been observed in the liver, accounting for 19-45% of the total radioactive residue (TRR).[1] This guide provides a comprehensive overview of the known in vivo metabolism of this compound and presents a detailed technical protocol for the in vitro identification of its potential metabolites using bovine liver microsomes. This approach serves as a roadmap for researchers to elucidate the structure of the unknown liver metabolite and to further characterize the metabolic pathways of this compound.

2.0 Known In Vivo Metabolism of this compound in Cattle

Studies involving [14C]-labeled this compound administered to cattle have provided foundational data on its distribution and metabolism. The parent compound, this compound, is the major residue found in fat, kidney, and muscle tissue.[1] However, the liver presents a more complex metabolic profile.

2.1 Data Presentation: this compound Residue Distribution

The following table summarizes the distribution of this compound and its metabolites in various bovine tissues based on in vivo studies.

| Tissue | Primary Residue | % of Total Radioactive Residue (TRR) | Key Findings |

| Liver | Parent this compound & Unidentified Metabolite | Parent: 55-81%Metabolite: 19-45% | A significant, unidentified metabolite is present and its proportion increases over withdrawal time.[1] |

| Fat | Parent this compound | 94 - 99.6% | Metabolism is minimal in adipose tissue.[1] |

| Kidney | Parent this compound | 86 - 99.6% | Parent compound is the predominant residue.[1] |

| Muscle | Parent this compound | 90.2 - 100% | Very limited metabolism occurs in muscle.[1] |

| Urine | Oxidized & Glucuronidated Metabolites | 15 - 62% | Two significant co-eluting metabolites were characterized as having undergone both oxidation and conjugation with glucuronic acid.[1] |

3.0 Proposed In Vitro Investigation Using Bovine Liver Microsomes

To identify the unknown liver metabolite, an in vitro approach using bovine liver microsomes is the logical next step. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, which are responsible for Phase I oxidative metabolism.[2][3]

3.1 Rationale for In Vitro Approach

The relationship between the in vivo findings and the proposed in vitro study is aimed at targeted identification. The in vivo data points to the liver as the primary site of metabolism, and the proposed in vitro model using liver microsomes directly investigates this process in a controlled environment.

Caption: Logical relationship between in vivo findings and the proposed in vitro study.

3.2 Experimental Protocols

The following protocols are based on established best practices for in vitro drug metabolism studies.[2][4]

3.2.1 Preparation of Bovine Liver Microsomes

Bovine liver microsomes can be prepared from fresh liver tissue obtained from healthy, untreated animals. The process involves homogenization of the liver tissue followed by differential centrifugation to isolate the microsomal fraction.[3] Commercially available, pre-qualified pooled bovine liver microsomes are also a reliable alternative.

3.2.2 In Vitro Incubation

The core of the experiment is the incubation of this compound with the liver microsomes in the presence of necessary cofactors.

Table 2: Incubation Reaction Components

| Component | Stock Concentration | Final Concentration | Purpose |

| Potassium Phosphate Buffer (pH 7.4) | 1 M | 100 mM | Maintain physiological pH |

| Bovine Liver Microsomes | 20 mg/mL | 0.5 - 1.0 mg/mL | Enzyme source[4] |

| This compound (in DMSO or Acetonitrile) | 10 mM | 1 - 10 µM | Substrate |

| NADPH (Cofactor) | 100 mM | 1 mM | Initiates Phase I reactions[3] |

| Magnesium Chloride (MgCl₂) | 100 mM | 3 mM | Cofactor for enzymatic activity |

| Ultrapure Water | - | q.s. to final volume | Solvent |

Incubation Procedure:

-

Pre-warm a solution of buffer, MgCl₂, and microsomal protein at 37°C for 5-10 minutes.

-

Add this compound to the mixture and briefly pre-incubate.

-

Initiate the metabolic reaction by adding NADPH.

-

Incubate at 37°C with gentle shaking for a time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This precipitates the proteins and halts enzymatic activity.

-

Include control incubations: one without NADPH to check for non-CYP mediated metabolism, and one without this compound to serve as a blank matrix.

-

Centrifuge the terminated reactions to pellet the precipitated protein.

-

Collect the supernatant for analysis.

3.3 Analytical Methods for Metabolite Identification

The supernatant from the incubation is analyzed to detect and identify the metabolites formed. A combination of chromatographic and spectrometric techniques is required for comprehensive structural elucidation.[1][5]

-

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This is the primary tool for detecting and obtaining initial structural information about the metabolites.[5] By comparing the mass spectra of the parent compound with the new peaks appearing in the chromatogram, potential metabolic modifications (e.g., oxidation, hydrolysis, conjugation) can be inferred.

-

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can determine the elemental composition of the metabolites, further aiding in their identification.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: If a metabolite can be produced in sufficient quantities and isolated, NMR is the definitive technique for elucidating its complete chemical structure.[1][5]

4.0 Potential Metabolic Pathways and Visualization

This compound, as a phenylpyrazole, is expected to undergo common xenobiotic biotransformation reactions. The metabolism is generally divided into two phases.[5]

-

Phase I Metabolism: Involves the introduction or exposure of functional groups, typically through oxidation, reduction, or hydrolysis. For phenylpyrazoles like Fipronil, oxidation of the sulfide moiety to sulfoxide and then to a sulfone is a common pathway, often mediated by CYP enzymes.[6][7] This is a highly probable pathway for this compound.

-

Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate, to increase water solubility and facilitate excretion.[8] The detection of glucuronidated metabolites in bovine urine supports the occurrence of this pathway.[1]

4.1 General Xenobiotic Metabolism Pathway

Caption: Generalized pathway for xenobiotic metabolism (Phase I and Phase II).

4.2 Proposed Experimental Workflow

The entire process from microsomal preparation to final data analysis can be visualized as a systematic workflow.

Caption: Experimental workflow for this compound metabolite identification.

The presence of a significant, unidentified metabolite in the liver of cattle treated with this compound highlights a critical knowledge gap in its metabolic profile. The experimental framework detailed in this guide provides a robust and systematic approach for researchers to identify this metabolite using bovine liver microsomes. By employing established in vitro techniques and advanced analytical methods, it will be possible to elucidate the structure of the unknown metabolite, understand the primary metabolic pathways, and contribute essential data for the comprehensive safety assessment of this compound in food-producing animals.

References

- 1. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]

- 6. Enantioselective metabolism of phenylpyrazole insecticides by rat liver microsomal CYP3A1, CYP2E1 and CYP2D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenylpyrazole insecticide photochemistry, metabolism, and GABAergic action: ethiprole compared with fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Note: Quantification of Sisapronil in Bovine Plasma using LC-MS/MS

Abstract

This application note describes a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of sisapronil in bovine plasma. The protocol outlines a straightforward protein precipitation extraction procedure and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and residue monitoring of this compound in bovine samples.

Introduction

This compound is a phenylpyrazole insecticide that has been investigated for veterinary applications. To support pharmacokinetic and residue studies, a reliable and robust analytical method for the quantification of this compound in biological matrices such as bovine plasma is essential. This document provides a detailed protocol for an LC-MS/MS method validated for the determination of this compound in plasma.

Experimental

2.1. Materials and Reagents

-

This compound analytical standard

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium acetate, analytical grade

-

Bovine plasma (blank)

2.2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

2.3. Standard and Sample Preparation

Stock Solution Preparation: A primary stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent like acetonitrile.

Working Standard Solutions: Working standard solutions are prepared by serially diluting the stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.

Plasma Sample Preparation: A simple protein precipitation method is employed for the extraction of this compound from bovine plasma.

2.4. LC-MS/MS Method Parameters

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of this compound.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18, 2 x 50 mm, 5 µm with a C18 guard column (2 x 4 mm) |

| Mobile Phase A | 0.027% Formic acid in 2 mM ammonium acetate (v/v) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | Ambient |

| Gradient Program | |

| 0.0 min | 45% A |

| 0.6 - 2.4 min | 5% A |

| 2.5 - 6.5 min | 45% A |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | Optimized for instrument |

| Desolvation Gas Flow | Optimized for instrument |

| Cone Gas Flow | Optimized for instrument |

| Collision Gas | Argon |

| MRM Transitions | |

| This compound (Precursor) | To be determined by direct infusion of the analytical standard |

| This compound (Product) | To be determined by direct infusion of the analytical standard |

| Collision Energy | To be optimized for the specific precursor-product ion transition |

| Cone Voltage | To be optimized for the specific precursor-product ion transition |

Method Validation Data

While specific validation data for this compound in bovine plasma is not detailed in the provided search results, a validated range for this compound in plasma from a study in dogs was reported as 0.500 to 500 ng/mL[1]. This range can serve as a starting point for the validation of the method in bovine plasma. Key validation parameters that should be assessed include:

Table 3: Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification - LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% at the LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 with acceptable accuracy and precision |

| Specificity/Selectivity | No significant interfering peaks at the retention time of the analyte |

| Stability | Assessed under various storage and handling conditions (freeze-thaw, short-term, long-term) |

Detailed Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

-

Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

Perform serial dilutions of the stock solution with 50:50 acetonitrile:water to prepare working standard solutions at concentrations of, for example, 10, 20, 50, 100, 200, 500, and 1000 ng/mL.

-

Spike blank bovine plasma with the working standard solutions to create calibration standards with a final concentration range appropriate for the intended study (e.g., 0.5 to 500 ng/mL).

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations in a similar manner using a separate stock solution.

Protocol 2: Bovine Plasma Sample Extraction

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

-

Add 300 µL of acetonitrile (protein precipitating agent).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

-

Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.

-

Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

-

Inject the extracted samples, calibration standards, and QC samples.

-

Acquire data in MRM mode.

-

Process the data using the instrument's software to generate a calibration curve and determine the concentration of this compound in the unknown samples.

Experimental Workflow and Signaling Pathway Diagrams

References

Application Note and Protocol for the Extraction of Sisapronil from Adipose Tissue

Introduction

Sisapronil is a phenylpyrazole ectoparasiticide used in cattle. Due to its lipophilic nature, it tends to accumulate in adipose tissue. This document provides a detailed protocol for the extraction and quantification of this compound from bovine adipose tissue using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The parent this compound compound is the marker residue for monitoring in edible tissues.[1] This method is intended for researchers, scientists, and drug development professionals involved in veterinary drug residue analysis.

Quantitative Method Performance

The following table summarizes the performance characteristics of the analytical method for the determination of this compound in bovine fat.[1]

| Parameter | Value |

| Limit of Detection (LOD) | 0.3 µg/kg |

| Limit of Quantification (LOQ) | 5 µg/kg |

| Intra-day Mean Accuracy (% Recovery) | 97.0 - 110% |

| Inter-day Mean Accuracy (% Recovery) | 103 - 105% |

| Intra-day Precision (% Coefficient of Variation) | 1.1 - 14.9% |

| Inter-day Precision (% Coefficient of Variation) | 3.4 - 9.3% |

Experimental Protocol

This protocol is based on a validated high-performance liquid chromatography-tandem mass spectrometry method.[1]

1. Materials and Reagents

-

This compound analytical standard

-

Acetonitrile (CH3CN), HPLC grade

-

Water (H2O), HPLC grade

-

Trifluoroacetic acid (TFA)

-

Formic acid

-

Ammonium acetate

-

Bovine adipose tissue (control and samples)

-

Homogenizer

-

Centrifuge

-

HPLC vials

2. Preparation of Extraction Solvent

Prepare a solution of 1% trifluoroacetic acid in a 9:1 (v/v) mixture of acetonitrile and water.

3. Sample Preparation and Homogenization

-

Weigh 1 g of adipose tissue into a suitable centrifuge tube.

-

Due to the nature of adipose tissue, homogenization can be challenging.[1] Ensure the sample is thoroughly minced or processed to facilitate efficient extraction.

4. Extraction Procedure

-

Add 7 mL of the extraction solvent (1% trifluoroacetic acid in 9:1 CH3CN:H2O) to the 1 g tissue sample.

-

Agitate the sample vigorously.

-

Centrifuge the sample to separate the supernatant from the tissue pellet.

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction process on the tissue pellet with another 7 mL of the extraction solvent.

-

Combine the supernatants from both extractions.

-

Transfer an aliquot of the combined supernatant into an HPLC vial for analysis. No further purification steps are required.[1]

5. HPLC-MS/MS Analysis

-

Analytical Column: A suitable C18 column for reverse-phase chromatography.

-

Mobile Phase A: 0.027% formic acid in 2 mM ammonium acetate (v/v).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Injection Volume: As appropriate for the instrument.

-

Mass Spectrometry: A tandem mass spectrometer operating in a suitable ionization mode (e.g., electrospray ionization - ESI) and using multiple reaction monitoring (MRM) for the detection and quantification of this compound.

Visualizations

References

Application Note: High-Throughput Screening Assay for Sisapronil Efficacy on Tick Cell Lines

Introduction

Ticks are significant vectors of diseases affecting both human and animal health, causing substantial economic losses in the livestock industry[1][2]. The control of tick populations relies heavily on the use of chemical acaricides. However, the emergence of acaricide resistance poses a significant threat to the efficacy of current control strategies, necessitating the discovery of novel active compounds[1][2][3]. Sisapronil is a phenylpyrazole ectoparasiticide that acts as a potent antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel in invertebrates[1][4][5]. This action blocks the inhibitory signals in the central nervous system, leading to hyperexcitation and death of the parasite[4][6]. This application note provides a detailed protocol for a high-throughput screening (HTS) assay to evaluate the efficacy of this compound and other candidate compounds on tick cell lines, facilitating the rapid identification of potential new acaricides.

Assay Principle

The assay quantifies the cytotoxic effect of this compound on a selected tick cell line, such as ISE6, derived from Ixodes scapularis embryos[7]. The principle is based on the correlation between the inhibition of the GABA-gated chloride channel by this compound and a subsequent decrease in cell viability. Tick cells are cultured in 96-well microplates and exposed to a serial dilution of the test compound. After a defined incubation period, a cell viability reagent (e.g., a resazurin-based reagent) is added. Viable, metabolically active cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin. The resulting fluorescent signal is directly proportional to the number of living cells. A reduction in fluorescence in the presence of the compound indicates cytotoxic activity. The data is used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Key Signaling Pathway

This compound targets the GABA-gated chloride (GABA-Cl) channel, a key component of the tick's central nervous system. In a resting state, the neurotransmitter GABA binds to its receptor, opening the chloride ion channel and causing hyperpolarization of the neuron, which inhibits nerve impulse transmission. This compound non-competitively binds to the channel, blocking the influx of chloride ions and thus preventing the inhibitory signal. This leads to uncontrolled neuronal firing, hyperexcitation, and ultimately, the death of the tick.

Materials and Reagents

-

Cell Line: Ixodes scapularis embryonic cell line, ISE6 (available from tick cell biobanks).[7]

-

Supplements:

-

5% Fetal Bovine Serum (FBS), heat-inactivated

-

5% Tryptose Phosphate Broth (TPB)[8]

-

0.1% Bovine Lipoprotein Concentrate

-

Penicillin-Streptomycin solution (100 U/mL Penicillin, 100 µg/mL Streptomycin)

-

-

Test Compounds:

-

This compound (analytical grade)

-

Fipronil (positive control)

-

DMSO (vehicle control)

-

-

Assay Reagents:

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell viability reagent (e.g., PrestoBlue™ or similar resazurin-based solution)

-

-

Equipment and Consumables:

-

T-25 cell culture flasks

-

Sterile, black, clear-bottom 96-well microplates

-

Humidified incubator (without CO2), set to 32°C

-

Inverted microscope

-

Hemocytometer or automated cell counter

-

Multichannel pipettes

-

Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)

-

Experimental Protocols

Tick Cell Line Culture

-

Medium Preparation: Prepare complete L-15B growth medium by aseptically adding FBS to 5%, TPB to 5%, lipoprotein concentrate to 0.1%, and Penicillin-Streptomycin to 1x concentration.

-

Routine Maintenance: Culture ISE6 cells in sealed T-25 flasks with 5 mL of complete growth medium.[8] Incubate at 32°C.

-

Medium Change: Replace the medium weekly by carefully removing and replacing approximately 75% of the medium volume.

-

Subculturing: When cells reach 80-90% confluency, subculture them.

-

Dislodge the cells by gentle tapping of the flask or using a cell scraper.

-

Transfer the cell suspension to a sterile conical tube.

-

Centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and split the culture at a ratio of 1:5 to 1:10 into new flasks.[8]

-

High-Throughput Screening Assay Protocol

The entire workflow is depicted in the diagram below.

References

- 1. Acaricides Resistance in Ticks: Selection, Diagnosis, Mechanisms, and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tick Cell Lines in Research on Tick Control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. fao.org [fao.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Chloride channels as tools for developing selective insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tick Cell Lines in Research on Tick Control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dsmz.de [dsmz.de]

- 9. Tick Cell Culture Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: In Vivo Efficacy of Sisapronil Against Horn Flies (Haematobia irritans)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The horn fly, Haematobia irritans, is an obligate blood-feeding ectoparasite that causes significant economic losses in the cattle industry through reduced weight gain, decreased milk production, and animal stress.[1][2][3] Effective control of horn fly populations is crucial for animal welfare and producer profitability. Sisapronil is a broad-spectrum ectoparasiticide belonging to the phenylpyrazole class of insecticides.[4] Its mode of action involves the non-competitive blocking of gamma-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects, leading to hyperexcitability, paralysis, and death.[4] These application notes provide a detailed in vivo model and experimental protocols for evaluating the efficacy and duration of control of a subcutaneous this compound formulation against horn flies on cattle.

Mechanism of Action of this compound: this compound targets the insect's central nervous system. It binds to GABA-gated chloride channels, disrupting the normal flow of chloride ions across neuronal membranes. This inhibition of the inhibitory neurotransmitter GABA results in uncontrolled neuronal stimulation.

Caption: Mechanism of action of this compound on insect GABA-gated chloride channels.

Experimental Protocol: Bovine Model for Horn Fly Efficacy

This protocol outlines a controlled study to determine the efficacy of a single subcutaneous injection of this compound for the control of horn flies on cattle under field conditions.

1. Objective: To evaluate the therapeutic and persistent efficacy of this compound against natural infestations of horn flies (Haematobia irritans) on beef cattle.

2. Materials:

-

Test Animals: Clinically healthy beef cattle (e.g., Angus, Hereford, or crossbreeds), of similar age and weight.

-

Test Substance: this compound injectable formulation.

-

Control Substance: Vehicle (placebo) formulation identical to the test substance but without the active ingredient.

-

Equipment: Syringes, needles, cattle scale, ear tags for identification, binoculars for fly counting, data recording sheets.

3. Experimental Design:

-

Animal Selection: Select a suitable number of cattle (e.g., 30 animals). For a minimum of two weeks prior to the study, animals should not have been treated with any other ectoparasiticide.

-

Acclimatization: Allow animals to acclimate in separate pastures or pens for at least seven days before the start of the study. This helps minimize stress and allows for baseline health observations.

-

Randomization: On Day -1, perform baseline horn fly counts on all animals. Animals should only be included if they meet the economic injury level (EIL) threshold of approximately 200 horn flies per animal.[2][5] Randomly allocate qualifying animals to treatment groups based on their baseline fly counts to ensure a similar pre-treatment average across groups.

-

Treatment Groups: A typical study design is summarized in the table below. The recommended dose for this compound is a single subcutaneous injection of 1 mL per 50 kg body weight, equivalent to 2 mg this compound/kg BW.[4]

| Table 1: Example Study Design | |||

| Group | Treatment | Dose (mg/kg BW) | Number of Animals |

| 1 | Vehicle Control | 0 | 10 |

| 2 | This compound | 2.0 | 10 |

| 3 | This compound (Optional Dose) | e.g., 1.0 | 10 |

4. Experimental Procedure Workflow:

Caption: General workflow for an in vivo efficacy study of an ectoparasiticide.

5. Detailed Methodologies:

-

Treatment Administration (Day 0):

-

Weigh each animal to determine the precise dosage.

-

Administer the assigned treatment (this compound or vehicle) via subcutaneous injection in the neck region or behind the shoulder.

-

Observe animals for any immediate adverse reactions post-injection.

-

-

Efficacy Assessment (Fly Counts):

-

Conduct horn fly counts on pre-determined days (e.g., Day -1, 1, 3, 7, 14, 21, 28, and weekly thereafter until efficacy drops below a pre-determined level, such as 90%).

-

Perform counts at the same time of day for each assessment to minimize variability due to fly behavior.

-

Using binoculars from a distance that does not disturb the cattle, estimate the number of horn flies on one entire side of each animal.[2]

-

Record the count for each animal on a data sheet. The total number of flies per animal is estimated by doubling the side-count.

-

-

Data Analysis:

-

Calculate the arithmetic or geometric mean of horn fly counts for each group at each time point.

-

Calculate the percent efficacy of the this compound treatment at each time point using Henderson's formula or a similar standard method:

-

% Efficacy = (1 - (Ta * Cb) / (Tb * Ca)) * 100

-

Where:

-

Ta = Mean fly count in the treated group after treatment.

-

Cb = Mean fly count in the control group before treatment.

-

Tb = Mean fly count in the treated group before treatment.

-

Ca = Mean fly count in the control group after treatment.

-

-

-

Perform statistical analysis (e.g., ANOVA followed by a multiple comparison test) to determine if there are significant differences in mean fly counts between the treatment and control groups at each time point.

-

6. Data Presentation:

Quantitative data should be summarized in clear, concise tables for easy interpretation and comparison.

| Table 2: Mean Horn Fly Counts per Animal | ||||||

| Group | Day -1 (Baseline) | Day 7 | Day 14 | Day 21 | Day 28 | Day 35 |

| 1: Control | 215.4 | 230.1 | 245.5 | 250.2 | 248.9 | 255.3 |

| 2: this compound (2 mg/kg) | 218.1 | 2.5 | 4.1 | 8.7 | 15.3 | 24.6 |

| Table 3: Percent Efficacy of this compound against Horn Flies | |||||

| Group | Day 7 | Day 14 | Day 21 | Day 28 | Day 35 |

| 2: this compound (2 mg/kg) | 99.0% | 98.3% | 96.5% | 93.8% | 90.2% |

(Note: Data shown in tables are for illustrative purposes only and do not represent actual study results.)

7. Animal Welfare and Safety: All animal procedures should be conducted in accordance with relevant animal welfare guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Personnel handling this compound should use appropriate personal protective equipment (PPE) as specified in the product's safety data sheet (SDS). All treated animals should be observed daily for general health and any potential adverse reactions at the injection site.

References

Application Notes and Protocols for Studying Ectoparasite Resistance to Sisapronil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of ectoparasite resistance to phenylpyrazole insecticides, with a specific focus on sisapronil. Due to the limited availability of direct research on this compound resistance, this document draws upon existing knowledge of fipronil, a closely related compound within the same chemical class, to infer potential mechanisms and study methodologies. It is crucial to validate these inferred protocols and findings directly for this compound in dedicated studies.

Introduction to this compound and Phenylpyrazole Resistance

This compound is an ectoparasiticide belonging to the phenylpyrazole class of insecticides. Its mode of action involves the blockage of gamma-aminobutyric acid (GABA)-gated chloride channels in the nervous system of invertebrates, leading to hyperexcitability and death of the parasite[1][2][3][4][5]. The extensive use of phenylpyrazoles, such as fipronil, has led to the emergence of resistance in various ectoparasite populations, including ticks and fleas[6][7]. Understanding the mechanisms of resistance and employing standardized methods for its detection are critical for the sustainable use of this compound and the development of effective resistance management strategies.

Putative Mechanisms of Resistance to this compound

Based on studies of the closely related phenylpyrazole, fipronil, resistance to this compound in ectoparasites is likely to occur through two primary mechanisms:

-

Target-Site Insensitivity: This is the most well-documented mechanism of resistance to phenylpyrazoles and involves mutations in the gene encoding the GABA receptor subunit, commonly known as the Rdl (Resistance to dieldrin) gene[2][8][9]. These mutations alter the binding site of the insecticide, reducing its efficacy. A common mutation observed in fipronil-resistant insects is the A301S substitution in the GABA receptor[8].

-

Metabolic Resistance: This mechanism involves the enhanced detoxification of the insecticide by enzymes such as cytochrome P450 monooxygenases, esterases, and glutathione S-transferases[3][10]. These enzymes metabolize the insecticide into less toxic forms, preventing it from reaching its target site in the nervous system.

Data on Fipronil Resistance in Ticks

The following table summarizes data from a study on fipronil resistance in Brazilian cattle tick (Rhipicephalus (Boophilus) microplus) populations, which can serve as a reference for potential resistance levels that might be observed for this compound. The Resistance Ratio (RR50) is the factor by which the concentration of the acaricide must be increased to kill 50% of the resistant population compared to a susceptible population.

| Tick Population Origin | Bioassay Method | Resistance Ratio (RR50) |

| Rio Grande do Sul | Larval Immersion Test (LIT) | 14.9 |

| Mato Grosso do Sul | Larval Immersion Test (LIT) | 2.6 |

| São Paulo (Farm 1) | Larval Immersion Test (LIT) | 2.5 |

| São Paulo (Farm 2) | Larval Immersion Test (LIT) | 6.9 |

| São Paulo (Farm 3) | Larval Packet Test (LPT) | Lower than LIT |

| São Paulo (Farm 4) | Larval Packet Test (LPT) | Higher than LIT |

| Data adapted from a study on fipronil resistance in Brazilian Rhipicephalus (Boophilus) microplus populations[7]. |

Experimental Protocols for Assessing this compound Resistance

Several standardized bioassays can be adapted to evaluate the susceptibility of ectoparasite populations to this compound. The choice of method may depend on the target parasite and life stage.

Larval Packet Test (LPT)

The Larval Packet Test is a widely used method for determining acaricide resistance in tick larvae[11][12].

Materials:

-

Technical grade this compound

-

Solvent (e.g., trichloroethylene, acetone)

-

Olive oil or a similar carrier

-

Filter paper (Whatman No. 1 or equivalent)

-

Glass vials or Petri dishes

-

Micropipettes

-

Incubator

-

Stereomicroscope

-

Tick larvae (14-21 days old)

Protocol:

-

Preparation of Dosing Solutions: Prepare a series of dilutions of this compound in a suitable solvent and carrier oil mixture. A control solution containing only the solvent and carrier should also be prepared.

-

Impregnation of Filter Paper: Apply a precise volume of each dilution onto a filter paper. Allow the solvent to evaporate completely, leaving the filter paper impregnated with this compound.

-

Packet Assembly: Fold the treated filter paper in half and seal two sides with paper clips to form a packet.

-

Larval Exposure: Introduce a known number of tick larvae (e.g., 100) into each packet and seal the open side.

-

Incubation: Incubate the packets in a controlled environment (e.g., 27°C, 85-90% relative humidity) for 24 hours.

-

Mortality Assessment: After incubation, open the packets and count the number of live and dead larvae under a stereomicroscope. Larvae that are unable to move are considered dead.

-

Data Analysis: Calculate the percentage of mortality for each concentration and the control. Use probit analysis to determine the LC50 (lethal concentration for 50% of the population) and calculate the resistance ratio by comparing the LC50 of the field population to that of a known susceptible strain.

Adult Immersion Test (AIT)